
Lysergide tartrate
Descripción general
Descripción
LSD (D-tartrate) (solution) is an analytical reference material categorized as a lysergamide. LSD has hallucinogenic properties. LSD is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
Lysergide tartrate is discontinued (DEA controlled substance)
Actividad Biológica
Lysergide tartrate, also known as MM-120, is a semi-synthetic compound derived from ergot alkaloids, primarily recognized for its potent psychoactive properties. It is classified as a hallucinogen and has garnered significant attention for its potential therapeutic applications, particularly in treating mental health disorders like Generalized Anxiety Disorder (GAD).
- Molecular Formula : C24H31N3O7
- Molecular Weight : Approximately 473.5 g/mol
This compound primarily acts as a serotonin receptor agonist , specifically targeting the 5-HT_2A receptor. This interaction is closely associated with its hallucinogenic effects. Additionally, it has been shown to activate dopamine and norepinephrine receptors, contributing to its complex pharmacological profile .
Pharmacological Profile
This compound exhibits a range of biological activities:
- Serotonin Receptor Interaction : Primarily acts on 5-HT_2A receptors, inducing perceptual changes and alterations in mood and cognition.
- Dopamine Receptor Activity : Interaction with dopamine receptors may contribute to both therapeutic effects and side effects, such as anxiety or paranoia in some users.
- Pharmacokinetics : Studies indicate that its half-life varies depending on dosage, with significant effects observed at doses as low as 20 µg .
Clinical Research Findings
Recent clinical trials have highlighted the efficacy of this compound in treating GAD:
Phase 2b Clinical Trial Overview
- Study Identifier : NCT05407064
- Participants : 194 patients with severe GAD symptoms
- Primary Endpoint : Statistically significant reduction in Hamilton Anxiety Rating Scale (HAM-A) scores.
Key Findings
- At a dose of 100 µg , participants showed:
Measurement | MM-120 (100 µg) | Placebo | Statistical Significance |
---|---|---|---|
HAM-A Score Change (Week 12) | -21.9 | -14.2 | p < 0.003 |
Clinical Response Rate | 65% | N/A | N/A |
Clinical Remission Rate | 48% | N/A | N/A |
Adverse Effects
Common adverse events reported during the trials included:
- Hallucinations
- Euphoric mood
- Anxiety
- Headache
- Dizziness
These effects were generally transient and occurred primarily on the dosing day .
Case Studies and Anecdotal Evidence
Several case studies have documented the therapeutic potential of this compound in clinical settings. For instance, Dr. David Feifel, an investigator in the MMED008 study, noted that the rapid efficacy observed within just two days post-administration was remarkable and suggested significant implications for treating anxiety disorders .
Aplicaciones Científicas De Investigación
Generalized Anxiety Disorder (GAD)
- Breakthrough Therapy Designation : In July 2024, the FDA granted breakthrough therapy designation to lysergide tartrate for the treatment of GAD based on promising phase 2b trial results. The trial demonstrated significant improvements in anxiety symptoms, with a notable reduction in Hamilton Anxiety Rating Scale (HAM-A) scores .
-
Phase 2b Trial Results :
- Study Design : The trial was randomized, double-blind, and placebo-controlled, involving 194 participants with severe GAD symptoms.
- Efficacy : At the optimal dose of 100 µg, participants showed a statistically significant reduction in HAM-A scores by 7.7 points at week 12 compared to placebo (p < 0.003) and a clinical response rate of 65% .
- Rapid Onset : Improvements were observed as early as day 2 post-administration, indicating rapid therapeutic effects .
- Phase 3 Studies :
Comparative Efficacy Data
The following table summarizes the key findings from the phase 2b trial:
Parameter | MM-120 (100 µg) | Placebo | Statistical Significance |
---|---|---|---|
HAM-A Score Reduction (Week 4) | -21.3 | -13.7 | p < 0.0004 |
HAM-A Score Reduction (Week 12) | -21.9 | -14.2 | p < 0.003 |
Clinical Response Rate | 65% | N/A | N/A |
Clinical Remission Rate | 48% | N/A | N/A |
CGI-S Score Improvement | From 4.8 to 2.2 | N/A | p < 0.004 |
Safety and Side Effects
The most common adverse events reported during clinical trials included illusions, hallucinations, euphoric mood changes, anxiety, headache, and nausea . These side effects are consistent with those typically observed with serotonergic psychedelics.
Propiedades
IUPAC Name |
(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2S,3S)-2,3-dihydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O.C4H6O6/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m10/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMPRARIZOUKRO-JDQBHMBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32426-57-6 | |
Record name | Lysergide tartrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032426576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LYSERGIDE D-TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WNP51KA7M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.